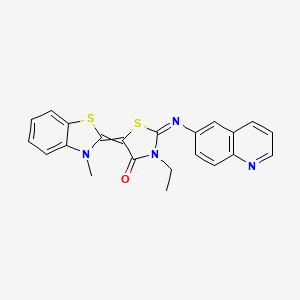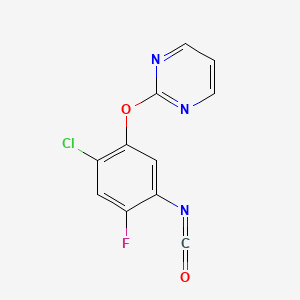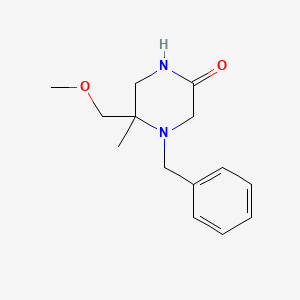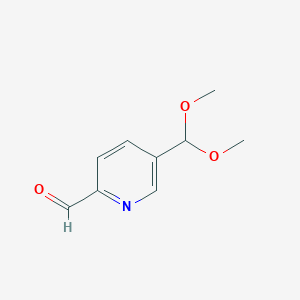![molecular formula C16H15ClFN3O B8333890 2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide](/img/structure/B8333890.png)
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other central nervous system disorders. This particular compound is a derivative of the 1,4-benzodiazepine structure, which is characterized by its unique chemical configuration and potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide typically involves multiple steps. One common method involves the condensation of benzodiazepine intermediates with specific reagents under controlled conditions. For instance, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can facilitate the formation of imidazobenzodiazepine intermediates . These intermediates are then further processed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as one-pot condensation reactions and the use of specific catalysts can streamline the synthesis process, making it more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure and activity.
Substitution: This reaction can replace one functional group with another, potentially enhancing or diminishing the compound’s effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized benzodiazepine derivatives .
Applications De Recherche Scientifique
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other benzodiazepine derivatives, which are studied for their diverse chemical properties.
Biology: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, including its anxiolytic, sedative, and anticonvulsant properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide involves its interaction with central benzodiazepine receptors. These receptors modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA), enhancing its inhibitory effects on the central nervous system. This interaction leads to the compound’s anxiolytic, sedative, and anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Midazolam: Another imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects.
Clonazepam: A benzodiazepine with potent anticonvulsant properties.
Uniqueness
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its fluorophenyl group and methanamine-4-oxide moiety contribute to its unique interactions with biological targets, differentiating it from other benzodiazepines .
Propriétés
Formule moléculaire |
C16H15ClFN3O |
|---|---|
Poids moléculaire |
319.76 g/mol |
Nom IUPAC |
[7-chloro-5-(2-fluorophenyl)-4-hydroxy-2,3-dihydro-1,4-benzodiazepin-2-yl]methanamine |
InChI |
InChI=1S/C16H15ClFN3O/c17-10-5-6-15-13(7-10)16(12-3-1-2-4-14(12)18)21(22)9-11(8-19)20-15/h1-7,11,22H,8-9,19H2 |
Clé InChI |
FLGJWZHSUOMQJG-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3F)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B8333811.png)
![2-Iodo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8333814.png)
![[5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B8333829.png)









![2-[4-(Cyano-methyl-methyl)-phenyl]-propionitrile](/img/structure/B8333899.png)
